molecular formula C10H16N4 B1471622 2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine CAS No. 1544816-95-6

2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine

Cat. No.: B1471622
CAS No.: 1544816-95-6
M. Wt: 192.26 g/mol
InChI Key: ZYTJFXAYRCRIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-methylpyrimidine-4,6-diamine: A structurally similar compound with different substituents.

    4,6-diaminopyrimidine: Another pyrimidine derivative with similar core structure but different functional groups.

Uniqueness

2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives. Its cyclopropyl, ethyl, and methyl groups may influence its reactivity and interactions with molecular targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-cyclopropyl-4-N-ethyl-6-N-methylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-3-12-9-6-8(11-2)13-10(14-9)7-4-5-7/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTJFXAYRCRIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)NC)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine
Reactant of Route 2
2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine
Reactant of Route 3
Reactant of Route 3
2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine
Reactant of Route 4
Reactant of Route 4
2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine
Reactant of Route 5
2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine
Reactant of Route 6
2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.